molecular formula C22H17N3O2 B2740183 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide CAS No. 899974-31-3

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide

Katalognummer B2740183
CAS-Nummer: 899974-31-3
Molekulargewicht: 355.397
InChI-Schlüssel: ZMFNCKQSNCZHDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide, also known as MRS1477, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, demonstrating its potential as a novel therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

This compound has shown promising results in the field of anticonvulsant activity . Compounds similar to it have been synthesized and evaluated for their anticonvulsant activity. They showed significant protection against tonic hind limb extensor phase in the maximal electroshock model (MES) at a dosage of 50 mg/kg, compared to the standard drug phenytoin . They also showed significant anticonvulsant activity by protection against pentylenetetrazole-induced generalized convulsions in the pentylenetetrazole model (PTZ) at a dosage of 100 mg/kg, compared to the standard drug diazepam .

Muscle Relaxant Activity

The compound has also been evaluated for its muscle relaxant activity . One of the synthesized compounds showed significant muscle relaxant activity (84.57%) by the rotarod and traction test model, comparing with diazepam as a standard drug .

Drug Development

The unique structure of this compound makes it suitable for studying various biological processes and developing innovative drug therapies. Its complex chemical structure can be used to develop new drugs with improved efficacy and fewer side effects.

Synthesis of Derivatives

The compound can be used as a base for synthesizing new derivatives with potential therapeutic applications . For example, a series of 2- (2- (3- (4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1 ( 4H )yl)acetyl)hydrazine carbothioamide and 2- ( (5-amino-1,3,4-thiadiazol-2-yl)methyl)-6- (4-chlorophenyl)-4,5-dihydropyridazin-3 ( 2H )-one derivatives were synthesized .

Epilepsy Treatment

Given its anticonvulsant properties, this compound could potentially be used in the treatment of epilepsy . As epilepsy is a major neurological disorder affecting up to 5% of the world population, there is a continuing demand for new anticonvulsant agents .

Neurological Disorder Research

The compound’s anticonvulsant and muscle relaxant properties make it a valuable tool in neurological disorder research . It can be used to study the mechanisms of these disorders and evaluate the efficacy of potential treatments .

Eigenschaften

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-25-21(26)14-13-20(24-25)16-9-11-17(12-10-16)23-22(27)19-8-4-6-15-5-2-3-7-18(15)19/h2-14H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFNCKQSNCZHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-naphthamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.